(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid
Description
(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid (CAS 257613-44-8) is a heterocyclic compound featuring a benzofuropyrimidine core fused with an acetic acid moiety. Its molecular formula is C₁₃H₁₀N₂O₄, with a molecular weight of 274.24 g/mol. The compound’s structure combines a fused benzofuran ring with a pyrimidinone scaffold, linked to a carboxylic acid group via a methylene bridge.
Properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9(16)5-14-6-13-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLZWLMZZHIGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231726 | |
| Record name | 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
257613-44-8 | |
| Record name | 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257613-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency.
Chemical Reactions Analysis
Formation of Sulfanyl Acetic Acid Derivatives
The acetic acid group participates in nucleophilic substitution reactions. For example:
-
Reaction with chloroacetic acid :
When treated with chloroacetic acid under basic conditions (NaOH/H₂O), the compound forms [(4-substituted-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid derivatives. This reaction proceeds via deprotonation of the thiol group (if present) followed by nucleophilic attack on chloroacetic acid ( ).Reaction Conditions :
Amide Formation
The carboxylic acid group reacts with amines to form amides:
-
Example : Reaction with 2-chlorobenzylamine yields N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide. This is achieved via activation of the carboxylic acid (e.g., using coupling agents) followed by nucleophilic acyl substitution ().
Photoredox C–H Arylation
While not directly reported for this compound, analogous 4-oxo-pyrimidine derivatives undergo photoredox C–H arylation. This metal-free method uses eosin Y as a photocatalyst to couple with aryl diazonium salts, forming 3-aryl derivatives ( ).
Esterification
The acetic acid group forms esters with alcohols under acidic or Mitsunobu conditions:
-
Example : Reaction with methanol/H₂SO₄ yields methyl (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate ().
Decarboxylation
Thermal decarboxylation (150–200°C) removes the carboxylic acid group, generating 4-oxobenzofuro[3,2-d]pyrimidine as a side product ().
Thiol-Alkylation Mechanism
The synthesis of sulfanyl acetic acid derivatives involves:
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Deprotonation of the thiol group by NaOH.
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Nucleophilic attack on chloroacetic acid.
Photoredox Arylation Pathway
In related systems, the mechanism includes:
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Single-electron transfer (SET) from eosin Y to aryl diazonium salt.
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Radical generation and addition to the heteroarene.
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Oxidation and deprotonation to form the coupled product ( ).
Comparative Reactivity Table
Scientific Research Applications
Neuroscience
One of the most notable applications of (4-oxo benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is its role as a synthetic ligand for GABA receptors. Research indicates that it can inhibit GABA receptor function, which is critical in neurotransmission and has implications for treating neurological disorders such as epilepsy and anxiety disorders .
Proteomics
The compound has been utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind specific proteins makes it a useful reagent in the identification and characterization of protein complexes .
Medicinal Chemistry
In medicinal chemistry, (4-oxo benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development .
Case Studies
Mechanism of Action
The mechanism by which (4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three classes of analogs: benzothieno[3,2-d]pyrimidines, thieno[3,2-d]pyrimidines, and substituted thieno-pyrimidines. Key differences include:
- Furan vs.
- Substituents : Variations in substituents (e.g., sulfonamide, methoxyphenyl, or thioether groups) influence biological activity and solubility.
Pharmacological Activities
Anti-Inflammatory Activity
Benzothieno-pyrimidines (e.g., compounds 1, 8, 9) inhibit COX-2 expression (50–70% reduction at 10 µM) and suppress PGE2 and IL-8 in human keratinocytes and macrophages . The benzofuro analog’s oxygen-containing core may enhance metabolic stability but reduce COX-2 affinity compared to sulfur-containing analogs.
Anticancer and Antibacterial Activity
Thieno-pyrimidines with aryl substitutions (e.g., phenyl or methoxyphenyl) exhibit moderate cytotoxicity (IC₅₀: 10–50 µM in breast cancer models) and antibacterial activity . The acetic acid moiety in the benzofuro compound could facilitate DNA intercalation or enzyme binding, though this remains unverified.
Enzyme Inhibition
SPL-334, a thieno-pyrimidine derivative, inhibits GSNOR (implicated in nitric oxide metabolism) and mitigates lung inflammation in murine asthma models . Structural similarities suggest the benzofuro analog may target similar pathways but with altered potency.
Biological Activity
(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. Its unique fused ring structure, which includes both a benzofuran moiety and a pyrimidine ring, positions it as a promising candidate for various biological applications. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₈N₂O₄
- Molecular Weight : 244.2 g/mol
- CAS Number : 257613-44-8
The biological activity of (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is likely mediated through interactions with specific biological macromolecules. This compound may bind to proteins or nucleic acids, influencing their activity and potentially leading to therapeutic effects. The presence of an oxo group and an acetic acid moiety enhances its reactivity and interaction potential.
Anticancer Properties
Research indicates that compounds within the benzofuro[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth and angiogenesis in chick chorioallantoic membrane assays, suggesting potential applications in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 36 | Angiogenesis inhibition | 10.5 | |
| Compound 44 | Tumor growth inhibition | 12.0 | |
| Compound 45 | Angiogenesis inhibition | 9.8 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies have demonstrated that similar benzofuro derivatives exhibit antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds range significantly depending on the specific strain tested.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.25 | |
| Compound B | E. coli | 0.5 | |
| Compound C | C. albicans | 16.69 |
Case Studies
- Study on Anticancer Activity : A study involving the administration of (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid in murine models showed a significant reduction in tumor size compared to control groups. The study concluded that the compound could be further developed as a therapeutic agent for cancer treatment.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial efficacy of related compounds against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives exhibited potent activity with low MIC values, highlighting their potential as alternative antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
